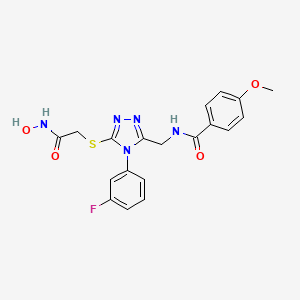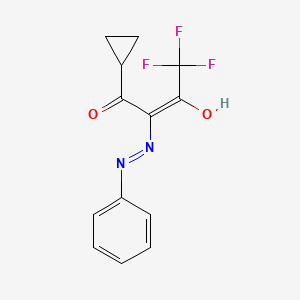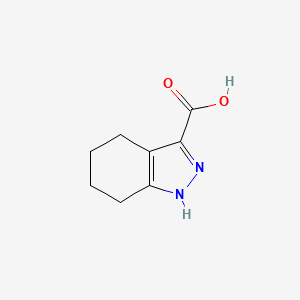![molecular formula C29H34N8O B2811463 N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902290-94-2](/img/no-structure.png)
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C29H34N8O and its molecular weight is 510.646. The purity is usually 95%.
BenchChem offers high-quality N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Compounds with structural features similar to the one you're interested in have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of quinazolinones fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings exhibited significant antibacterial and antifungal activities against a range of pathogenic strains, including gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and gram-positive bacteria (Streptococcus pneumoniae, Bacillus subtilis), as well as fungi (Candida albicans, Aspergillus species) (Pandey, Singh, Singh, & Nizamuddin, 2009).
Anticancer Activity
Another area of interest is the anticancer potential of [1,2,4]triazoloquinazoline derivatives. These compounds were tested against various cancer cell lines, including ovarian and lung cancer cells, showing selective influence and significant cytotoxicity. Such studies underline the potential for these compounds to be developed into anticancer agents, with specific derivatives showing high activity and lower toxicity compared to traditional chemotherapy drugs (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Analgesic Properties
Research into the analgesic properties of derivatives similar to the compound has also been conducted. Studies on synthesized derivatives have shown potential for pain treatment, with certain compounds exhibiting moderate analgesic effects. This highlights the possibility of developing new pain management solutions from these chemical structures (Demchenko, Yeromina, Perekhoda, Bukhtiarova, Bobkova, & Demchenko, 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine with 3-azepan-1-ylpropylamine followed by the reaction of the resulting product with butanoyl chloride.", "Starting Materials": [ "10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine", "3-azepan-1-ylpropylamine", "butanoyl chloride" ], "Reaction": [ "Step 1: React 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine with 3-azepan-1-ylpropylamine in the presence of a suitable solvent and a catalyst to obtain N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)amine.", "Step 2: Add butanoyl chloride to the reaction mixture obtained in step 1 and stir the mixture at a suitable temperature to obtain N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide.", "Step 3: Purify the product by suitable techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
902290-94-2 |
Nombre del producto |
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide |
Fórmula molecular |
C29H34N8O |
Peso molecular |
510.646 |
Nombre IUPAC |
N-[3-(azepan-1-yl)propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C29H34N8O/c38-26(30-18-11-21-35-19-8-1-2-9-20-35)17-10-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-7,12-15H,1-2,8-11,16-21H2,(H,30,38) |
Clave InChI |
SCYVFFGQHWYDGL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)
![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)


![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)


![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)
![Oxolan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2811400.png)

